Txnip-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TXNIP-IN-1 est un composé connu pour ses effets inhibiteurs sur le complexe protéine interagissant avec la thioredoxine (TXNIP) et la thioredoxine (TRX).

Mécanisme D'action

Target of Action

The primary target of Txnip-IN-1 is the Thioredoxin-interacting protein (TXNIP) . TXNIP, also known as thioredoxin-binding protein 2 (TBP2), directly interacts with the major antioxidant protein thioredoxin (TRX) and inhibits its antioxidant function and expression . TXNIP is a multifunctional protein that plays a crucial role in cellular stress response pathways, disease development, and metabolism maintenance .

Mode of Action

This compound interacts with TXNIP, disrupting its interaction with TRX . This disruption allows TRX to maintain its antioxidant function, thus controlling cellular redox signaling . TXNIP also activates endoplasmic reticulum (ER) stress-mediated nucleotide-binding oligomerization domain (NOD)-like receptor protein-3 (NLRP3) inflammasome complex formation, triggers mitochondrial stress-induced apoptosis, and stimulates inflammatory cell death .

Biochemical Pathways

The interaction of this compound with TXNIP affects several biochemical pathways. The TRX system, which includes TRX reductase, nicotinamide adenine dinucleotide phosphate (NADPH), and TXNIP, regulates the preservation of a reduced cellular environment . TXNIP also plays an essential role in metabolism maintenance by activating inflammatory signaling via the NLRP3 inflammasome . The generation of reactive oxygen species (ROS) induces the interaction of NLRP3, ASC, and pro-caspase 1, resulting in the formation of inflammasomes and the secretion of interleukin 1 (IL-1) and IL-18, thus facilitating the inflammatory reaction .

Result of Action

The action of this compound results in the disruption of TXNIP’s interaction with TRX, allowing TRX to maintain its antioxidant function . This leads to the control of cellular redox signaling and the inhibition of TXNIP’s role in activating inflammatory signaling via the NLRP3 inflammasome . Consequently, this compound can potentially mitigate the inflammatory reaction and oxidative stress in cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, cellular stress factors such as high glucose, endoplasmic reticulum stress, free radicals, hypoxia, nitric oxide, insulin, and adenosine-containing molecules can regulate TXNIP expression . Therefore, these factors may potentially affect the efficacy and stability of this compound.

Analyse Biochimique

Biochemical Properties

Txnip-IN-1 plays a crucial role in regulating the homeostasis of intracellular oxidative stress and glucose metabolism . It interacts with key biomolecules such as thioredoxin (TRX) and glucose transporters (GLUTs). This compound functions as a gatekeeper of TRX by default, but it robustly interacts with class I GLUTs upon an increase of intracellular reactive oxygen species .

Cellular Effects

The effects of this compound on cells are profound. It significantly limits glucose uptake, leading to the suppression of glycolysis, hexosamine biosynthesis, and the pentose phosphate pathway . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It prompts the surface expression downregulation and lysosomal degradation of GLUTs by its carboxyl-terminal LL endocytic signaling motif to attenuate glucose uptake .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and it may affect metabolic flux or metabolite levels

Analyse Des Réactions Chimiques

TXNIP-IN-1 subit diverses réactions chimiques, notamment :

Oxydation et réduction : this compound interagit avec le système de la thioredoxine, qui implique des réactions redox.

Réactions de substitution :

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les inducteurs de stress oxydatif et les agents réducteurs. Les principaux produits formés à partir de ces réactions sont généralement liés à l'inhibition du complexe TXNIP-TRX et aux effets cellulaires subséquents.

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Biologie : Le composé est utilisé pour étudier les réponses au stress cellulaire, l'apoptose et l'inflammation.

Mécanisme d'action

This compound exerce ses effets en inhibant l'interaction entre la protéine interagissant avec la thioredoxine et la thioredoxine. Cette inhibition perturbe l'équilibre redox au sein des cellules, conduisant à divers effets en aval :

Applications De Recherche Scientifique

TXNIP-IN-1 has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

TXNIP-IN-1 est unique dans son inhibition spécifique du complexe TXNIP-TRX. Les composés similaires comprennent :

Protéine de liaison à la thioredoxine-2 (TBP-2) : Un autre inhibiteur du système de la thioredoxine.

Protéine 1 régulée à la hausse par la vitamine D3 (VDUP-1) : Une protéine qui interagit également avec la thioredoxine et affecte l'équilibre redox.

Ces composés partagent des mécanismes d'action similaires mais diffèrent dans leurs interactions spécifiques et leurs effets sur les voies cellulaires.

Méthodes De Préparation

La synthèse de TXNIP-IN-1 implique des conditions de réaction spécifiques et des voies de synthèse. Le composé est extrait du brevet US20200085800A1, composé 1 . Les voies de synthèse détaillées et les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public, mais généralement, ces composés sont synthétisés par une série de réactions organiques impliquant la formation d'intermédiaires clés et les étapes de purification finale.

Propriétés

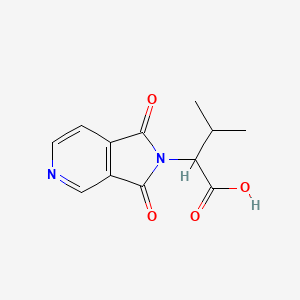

IUPAC Name |

2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-6(2)9(12(17)18)14-10(15)7-3-4-13-5-8(7)11(14)16/h3-6,9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDYLXVLROCGRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: [] TXNIP binds to the active site of TRX, a major cellular antioxidant, and inhibits its reducing activity. This inhibition disrupts cellular redox balance, leading to increased oxidative stress.

A: [, , , ] TXNIP plays a crucial role in pancreatic beta-cell function and survival. Elevated glucose levels increase TXNIP expression, which in turn triggers beta-cell apoptosis and contributes to the development of diabetes.

A: [, , , , ] TXNIP activates the NLRP3 inflammasome, a key component of the innate immune system, leading to the production of pro-inflammatory cytokines like IL-1β. This process contributes to chronic inflammation in various diseases, including diabetes, atherosclerosis, and ulcerative colitis.

A: [, , ] Studies have reported altered TXNIP expression in various cancers, including breast cancer. While the exact role of TXNIP in cancer development remains unclear, some research suggests it might function as a tumor suppressor gene.

A: [] Atheroprone flow, a disturbed blood flow pattern, can activate the SREBP2 pathway, leading to increased expression of NADPH oxidase 2 (Nox2) and NLRP3. TXNIP has been implicated as a potential activator of the NLRP3 inflammasome in this context, contributing to endothelial inflammation and atherosclerosis.

A: [] TXNIP is crucial for maintaining HSC quiescence, the state of inactivity that preserves their long-term self-renewal capacity. TXNIP deficiency disrupts HSC interaction with the bone marrow niche, leading to increased mobilization and potential exhaustion of the HSC pool.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2824927.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2824929.png)

![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2824938.png)

![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2824939.png)

![1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-imidazole](/img/structure/B2824941.png)

![N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2824945.png)

![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate](/img/structure/B2824948.png)